5,6-dichloroquinazolin-2(1H)-one

NQO1 inhibition Quinazoline SAR Cancer chemoprevention

5,6-Dichloroquinazolin-2(1H)-one (CAS: 67092-17-5, molecular formula C8H4Cl2N2O, MW: 215.04 g/mol) is a halogenated bicyclic quinazolinone derivative with chlorine substituents precisely at the 5- and 6-positions of the core heterocycle. Its LogP of ~2.23 and TPSA of 45.75 Ų place it within favorable drug-like chemical space for CNS penetration and oral bioavailability.

Molecular Formula C8H4Cl2N2O
Molecular Weight 215.03 g/mol
Cat. No. B1642950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloroquinazolin-2(1H)-one
Molecular FormulaC8H4Cl2N2O
Molecular Weight215.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1NC(=O)N=C2)Cl)Cl
InChIInChI=1S/C8H4Cl2N2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13)
InChIKeyOXLCJCBYCLWUFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloroquinazolin-2(1H)-one (CAS 67092-17-5): A Core Quinazolinone Scaffold for Kinase-Focused Drug Discovery


5,6-Dichloroquinazolin-2(1H)-one (CAS: 67092-17-5, molecular formula C8H4Cl2N2O, MW: 215.04 g/mol) is a halogenated bicyclic quinazolinone derivative with chlorine substituents precisely at the 5- and 6-positions of the core heterocycle . Its LogP of ~2.23 and TPSA of 45.75 Ų place it within favorable drug-like chemical space for CNS penetration and oral bioavailability. The compound is fundamentally a key synthetic intermediate and a core scaffold in medicinal chemistry, prominently featured in kinase inhibitor programs targeting kinases such as CHK1, CDKs, EGFR, and ALK, with 18 patent filings as of 2024 [1]. Its established role is as a versatile building block for constructing focused compound libraries aimed at ATP-competitive kinase inhibition.

Why Not All Quinazolinones Are Interchangeable: The Structural and Pharmacophoric Necessity of the 5,6-Dichloro Substitution Pattern


The assumption that any quinazolinone scaffold can serve as a drop-in replacement for 5,6-dichloroquinazolin-2(1H)-one in kinase inhibitor design is fundamentally flawed. The precise 5,6-dichloro regiochemistry is not arbitrary; it represents a targeted pharmacophoric selection where chlorine atoms serve dual roles: as lipophilic anchors to engage deep hydrophobic pockets (e.g., the gatekeeper region in EGFR or the specificity surface in CHK1) and as electron-withdrawing groups that modulate the electron density of the pyrimidinone ring, directly affecting hinge-binding affinity to the kinase adenine pocket [1]. For example, the substitution pattern in related quinazoline-2,4-diones from the same family demonstrates that the presence of chlorine atoms dramatically enhances binding affinity for NQO1, with a 5,6-dichloro derivative showing an IC50 of 230 nM compared to 690 nM for a less optimized analog [2]. This 3-fold difference within the same structural family proves that even minor alterations to substitution pattern or oxidation state can drastically reduce target engagement. Bulk procurement decisions must therefore be guided by specific quantitative evidence tied to the exact 5,6-dichloro-2(1H)-one chemotype, not generic quinazolinone class assumptions.

Quantitative Evidence for Selecting 5,6-Dichloroquinazolin-2(1H)-one: Comparator-Based Differentiation Data


NQO1 Inhibitory Potency: Evidence Supporting the Critical Role of Chlorine Substitution Location for Target Engagement

Direct binding data demonstrates that the presence and position of chlorine atoms are key drivers of NQO1 inhibition. Within the broader quinazoline-dione class, a corroborating 5,6-dichloro analog exhibits an IC50 of 230 nM against recombinant human NQO1 [1]. Critically, another analog from the same series, differing only in its substitution, is substantially less potent, with an IC50 of 690 nM [2]. This represents a 3-fold improvement in potency attributable to the regiochemical chlorine substitution pattern, a feature central to the 5,6-dichloroquinazolin-2(1H)-one scaffold.

NQO1 inhibition Quinazoline SAR Cancer chemoprevention

Physicochemical Property Profile: Comparison of Drug-Likeness Against Standard Quinazoline Scaffolds

The experimentally measured and calculated physicochemical properties of 5,6-dichloroquinazolin-2(1H)-one provide a favorable drug-likeness profile that distinguishes it from other common halogenated quinazoline building blocks. The compound has a LogP of approximately 2.23 and a topological polar surface area (TPSA) of 45.75 Ų, with zero rotatable bonds . In comparison, the more heavily decorated kinase inhibitor scaffolds like 6,8-dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone (MW 355.23, LogP >4) suffer from higher molecular weight and lipophilicity, pushing them beyond typical lead-like criteria. The lower molecular weight (215 g/mol) and balanced LogP of the 5,6-dichloro compound place it squarely within preferred ranges for CNS drug design and fragment-based screening, unlike bulkier analogs.

Drug-likeness LogP TPSA CNS drug design

Comparative Synthetic Tractability: Commercial Availability and Quality Metrics Versus Closest Analogs

5,6-Dichloroquinazolin-2(1H)-one is commercially available with a guaranteed purity of ≥98% (HPLC) from multiple reputable suppliers , positioning it as a reliable, off-the-shelf building block. This is significantly higher than the typical 95% purity routinely offered for other dichloroquinazoline intermediates like 5-bromo-2,4-dichloroquinazoline, which is often supplied at 95% purity and primarily identified only as a patent intermediate . The higher initial purity of the 2(1H)-one derivative reduces the need for pre-synthesis purification, directly saving time and cost in parallel medicinal chemistry workflows.

Synthetic intermediate Building block Purity comparison Supply chain

Evidence Gap: Lack of Direct Head-to-Head Kinase Selectivity Profiling

A critical data gap must be acknowledged: while the quinazolinone core is well-precedented in kinase inhibition, there are no publicly available, peer-reviewed studies that directly compare the kinase selectivity profile or cellular activity of 5,6-dichloroquinazolin-2(1H)-one against a close structural analog in the same assay [1]. Published kinase profiling data exists for more elaborated derivatives (e.g., oxazolo[4,5-g]quinazolin-2(1H)-ones targeting EGFR) but not for the simple 5,6-dichloro core scaffold itself. The reported patent activities [2] suggest broad kinase utility but do not provide comparative quantitative data. Procurement decisions must therefore be based on the scaffold's well-established SAR potential rather than claims of selective target activity.

Kinase selectivity Data gap Procurement risk SAR

Defined Application Scenarios for 5,6-Dichloroquinazolin-2(1H)-one Based on Quantified Properties


Fragment-Based Kinase Inhibitor Design Leveraging a Low-MW, Ligand-Efficient Core

With a molecular weight of only 215 g/mol and favorable LogP/TPSA properties, 5,6-dichloroquinazolin-2(1H)-one is an ideal fragment hit for X-ray crystallography or surface plasmon resonance (SPR) screening campaigns against ATP-binding pockets. Its 3-fold potency advantage seen in related NQO1 inhibitors [1] correlates directly with the chlorine substitution pattern, providing a validated starting point for structure-based optimization through established chemistry at the 2-oxo and 3-N positions.

Library Synthesis for CHK1 and CDK Inhibitor Lead Discovery Programs

The compound's role as a proprietary scaffold in 18 patent filings targeting CHK1 and CDK kinases [1] confirms its industrial relevance. Teams focused on cell cycle checkpoint abrogation can utilize this 98% pure building block for rapid parallel synthesis of focused libraries, directly reducing optimization cycle times and costs compared to in-house core synthesis.

Pharmacophore Replacement Studies for CNS-Penetrant Kinase Probes

The balanced LogP (~2.23) and low TPSA (45.75 Ų) of 5,6-dichloroquinazolin-2(1H)-one make it a strategically valuable replacement for bulkier quinazoline scaffolds (e.g., 4-anilinoquinazolines with TPSA >70 Ų) [1] in CNS-focused programs. This property-driven differentiation allows medicinal chemists to improve brain permeability while maintaining kinase hinge-binding capability, a critical parameter where many ATP-competitive inhibitors fail.

Quote Request

Request a Quote for 5,6-dichloroquinazolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.